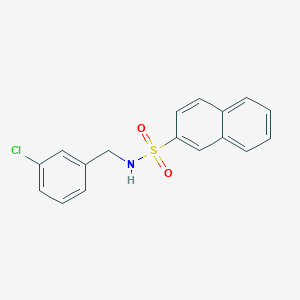
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
説明
N-benzyl-1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide, also known as Fluorobenzylpiperazine or FBP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a potent and selective ligand for the dopamine D3 receptor, which is a subtype of dopamine receptors that are mainly located in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. Therefore, FBP has attracted considerable attention from the scientific community as a potential therapeutic agent for these disorders.
作用機序
FBP acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor but only to a limited extent compared to full agonists. This property is thought to be beneficial for the treatment of addiction and other disorders, as it can reduce the risk of side effects associated with full agonists, such as tolerance and dependence. FBP also has a high affinity for the dopamine D2 receptor, which is another subtype of dopamine receptors that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FBP has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. By selectively activating the dopamine D3 receptor, FBP can modulate the activity of the mesolimbic and mesocortical dopamine pathways, which are implicated in addiction and other disorders. FBP has also been shown to have anxiolytic and antidepressant effects in animal models, which may be mediated by its interaction with the dopamine D2 receptor.
実験室実験の利点と制限
FBP has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor, its partial agonist activity, and its ability to cross the blood-brain barrier. However, FBP also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, researchers need to carefully optimize the dosage and administration of FBP in their experiments to avoid unwanted side effects.
将来の方向性
FBP has the potential to become a valuable therapeutic agent for addiction, depression, and schizophrenia. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties. Some possible future directions for FBP research include:
- Developing more efficient synthesis methods for FBP that can reduce the cost and complexity of the process.
- Investigating the effects of FBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in addiction and other disorders.
- Conducting clinical trials to evaluate the safety and efficacy of FBP in humans, and to compare its effects with those of existing treatments.
- Developing novel drug delivery systems for FBP that can improve its bioavailability and reduce its toxicity.
- Using FBP as a research tool to study the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
科学的研究の応用
FBP has been extensively studied in preclinical models of addiction, depression, and schizophrenia. In animal studies, FBP has been shown to reduce drug-seeking behavior, improve mood, and alleviate symptoms of psychosis. These effects are thought to be mediated by the selective activation of the dopamine D3 receptor, which regulates the release of dopamine in the brain.
特性
IUPAC Name |
N-benzyl-1-(3-fluorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-17(2)26(16-18-7-4-3-5-8-18)23(28)19-11-13-25(14-12-19)22(27)20-9-6-10-21(24)15-20/h3-10,15,17,19H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJWGDCFADHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)
![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
![4-{[4-(benzyloxy)benzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4850187.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)
![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)
![5-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4850202.png)
![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)

![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4850221.png)